An In-Depth Technical Guide to Isobutyl Acetate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Isobutyl Acetate: Properties, Synthesis, and Applications
A Note on Nomenclature: Initial searches for "isobutyl vinyl acetate" did not yield a distinct, commonly referenced chemical entity. It is plausible that this term is a conflation of two related, industrially significant compounds: isobutyl acetate and vinyl acetate . This guide will focus on the comprehensive chemical properties of isobutyl acetate, a widely used solvent and flavoring agent. Relevant distinctions and properties of vinyl acetate and the related isobutyl vinyl ether will be addressed for clarity where appropriate.
Introduction to Isobutyl Acetate
Isobutyl acetate (IUPAC name: 2-methylpropyl acetate) is an organic compound and a common ester with the molecular formula C₆H₁₂O₂. It is the ester formed from the reaction of isobutanol with acetic acid.[1][2] Structurally, it is one of four isomers of butyl acetate, the others being n-butyl acetate, sec-butyl acetate, and tert-butyl acetate.[1] At low concentrations, it possesses a characteristic fruity, floral odor reminiscent of raspberries and pears, and is found naturally in these and other plants.[1] This property lends to its use as a flavoring agent. However, at higher concentrations, the odor can become unpleasant and may lead to symptoms of central nervous system depression.[1] In industrial settings, it is primarily valued as a solvent for a wide range of materials including lacquers, nitrocellulose, polymers, and resins.[1][2]
Physicochemical Properties
Isobutyl acetate is a clear, colorless liquid with a range of physical and chemical properties that dictate its applications.[3] It is less dense than water and is only slightly soluble in it.[1][2][3] Conversely, it is highly miscible with most common organic solvents, such as alcohols, ketones, glycols, and other esters.[2]
Tabulated Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂ | [3] |
| Molar Mass | 116.16 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, floral | [1][3] |
| IUPAC Name | 2-Methylpropyl acetate | [1][3] |
| CAS Number | 110-19-0 | [1][3] |
| Density | 0.875 g/cm³ | [1] |
| Melting Point | -99 °C (-146 °F) | [1][2] |
| Boiling Point | 118 °C (244 °F) | [1][2] |
| Solubility in Water | 0.63–0.7 g/100g at 20 °C | [1][2] |
| Vapor Pressure | 13 mmHg at 20 °C | [1] |
| Flash Point | 18 °C (64 °F) | [1][2] |
| Autoignition Temperature | 423 °C (793 °F) | [3] |
| Refractive Index | 1.3902 at 20 °C | [3] |
| Vapor Density | 4.0 (Air = 1) | [3] |
Synthesis of Isobutyl Acetate
The primary industrial method for synthesizing isobutyl acetate is the Fischer esterification of isobutanol with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water.[1]
Reaction Mechanism: Fischer Esterification
The mechanism involves the protonation of the acetic acid's carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the oxygen of isobutanol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final isobutyl acetate product.
Caption: Fischer Esterification of Isobutyl Acetate.
Experimental Protocol: Laboratory Scale Synthesis
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Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water azeotropically, and a condenser.
-
Charging the Reactor: To the round-bottom flask, add equimolar amounts of isobutanol and glacial acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
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Heating and Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
-
Purification: Purify the crude isobutyl acetate by fractional distillation to obtain the final product.
Chemical Reactivity and Stability
Isobutyl acetate's reactivity is primarily centered around its ester functional group.
-
Hydrolysis: In the presence of acids or bases, isobutyl acetate can be hydrolyzed back to isobutanol and acetic acid (or its carboxylate salt). The reaction is the reverse of the Fischer esterification.
-
Transesterification: It can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form a different ester and isobutanol.
-
Flammability: Isobutyl acetate is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[1][2]
-
Reactions with Strong Agents: It can react exothermically with strong oxidizing agents and bases. Combination with strong reducing agents may generate flammable hydrogen gas.[3]
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and quality control of isobutyl acetate.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | - A doublet for the six methyl protons of the isobutyl group. - A multiplet for the single methine proton of the isobutyl group. - A doublet for the two methylene protons adjacent to the oxygen atom. - A singlet for the three methyl protons of the acetyl group. |
| ¹³C NMR | - A peak for the carbonyl carbon. - A peak for the methylene carbon of the isobutyl group. - A peak for the methine carbon of the isobutyl group. - Peaks for the methyl carbons of the isobutyl and acetyl groups. |
| IR Spectroscopy | - A strong C=O stretching band characteristic of esters (around 1740 cm⁻¹). - C-O stretching bands. - C-H stretching and bending vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight (116.16 g/mol ). - Characteristic fragmentation patterns for esters. |
Applications in Research and Industry
The favorable solvent properties of isobutyl acetate make it a versatile chemical in various sectors.[2]
-
Paints and Coatings: It is extensively used as a solvent for wood varnishes, architectural coatings, and printing inks due to its good solvent activity and low surface tension.[2]
-
Adhesives and Sealants: Its ability to dissolve a wide variety of resins makes it a key component in the formulation of adhesives and sealants.[2][3]
-
Personal Care Products: It can be found in the formulation of some personal care products and cleaners.[2]
-
Flavoring Agent: Due to its fruity aroma, it is used in the food industry as a synthetic flavoring agent.
-
Pharmaceuticals: In drug development and manufacturing, it can be used as a process solvent for extraction and purification, and in the formulation of certain topical preparations.
Related Compounds of Interest
As mentioned, the query for "isobutyl vinyl acetate" may have been intended for related vinyl compounds.
-
Vinyl Acetate: This is the acetate ester of vinyl alcohol (C₄H₆O₂). It is a key monomer used in the production of polyvinyl acetate (PVA) and other copolymers, which are widely used in adhesives, paints, and textiles.[4] It is a colorless, flammable liquid with a sweet, fruity smell.[4]
-
Isobutyl Vinyl Ether: This compound (C₆H₁₂O) features an isobutoxy group attached to a vinyl group.[5] It is a chemically active molecule due to its carbon-carbon double bond and is used in the synthesis of polymers and other organic derivatives.[5][6][7] It is a colorless, highly flammable liquid.[5]
Safety and Handling
Isobutyl acetate is considered hazardous at high concentrations.[2]
-
Inhalation: High vapor concentrations can cause irritation to the respiratory tract, dizziness, nausea, and headache.[1]
-
Eye and Skin Contact: It can cause irritation upon contact with eyes and skin.
-
Flammability: It is a flammable liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[2]
-
Personal Protective Equipment (PPE): When handling isobutyl acetate, appropriate PPE, including safety goggles, gloves, and respiratory protection (if ventilation is inadequate), should be worn.
References
-
Wikipedia. Isobutyl acetate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8038, Isobutyl Acetate. [Link]
-
Archemco. Isobutyl acetate: specifications and applications. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7904, Vinyl Acetate. [Link]
-
COnnect Chemicals. Poly (Isobutyl vinyl ether) | CAS 9003-44-5. [Link]
Sources
- 1. Isobutyl acetate - Wikipedia [en.wikipedia.org]
- 2. archemco.com [archemco.com]
- 3. Isobutyl Acetate | C6H12O2 | CID 8038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vinyl Acetate | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isobutyl vinyl ether | 109-53-5 [chemicalbook.com]
- 6. POLY(ISOBUTYL VINYL ETHER) | 9003-44-5 [chemicalbook.com]
- 7. Poly (Isobutyl vinyl ether) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
